Home > Products > Building Blocks P14987 > Lysophosphatidic acid
Lysophosphatidic acid - 22002-87-5

Lysophosphatidic acid

Catalog Number: EVT-274300
CAS Number: 22002-87-5
Molecular Formula: C21H41O7P
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lpa(18:1(9Z)/0:0), also known as mopa or lpa(18:1), belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position. Lpa(18:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lpa(18:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, lpa(18:1(9Z)/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. Lpa(18:1(9Z)/0:0) exists in all eukaryotes, ranging from yeast to humans. Lpa(18:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate through its interaction with the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Finally, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, lpa(18:1(9Z)/0:0) is involved in cardiolipin biosynthesis CL(18:1(9Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(11Z)) pathway. Lpa(18:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:2(9Z, 12Z)) pathway.
Synthesis Analysis

Lysophosphatidic acid can be synthesized through several pathways:

  1. Phospholipase A-Catalyzed Deacylation: The most common method involves the deacylation of phosphatidic acid by phospholipase A enzymes. This reaction can occur at either the sn-1 or sn-2 position of the glycerol backbone, resulting in different species of lysophosphatidic acid depending on the fatty acids involved .
  2. Enzymatic Pathways: Other enzymatic routes include the action of monoacylglycerol kinase on monoacylglycerols and the reduction of acyl dihydroxyacetone phosphate in peroxisomes. These methods contribute to lysophosphatidic acid production under various physiological conditions .
  3. Chemical Synthesis: Chemical methods for synthesizing lysophosphatidic acid typically involve multi-step processes that may include protecting group strategies and subsequent deprotection steps to yield the desired product .

Technical Parameters

Molecular Structure Analysis

Lysophosphatidic acid has a unique molecular structure characterized by a glycerol backbone with one fatty acyl chain esterified at the sn-1 position and a phosphate group at the sn-3 position:

  • Chemical Formula: C18_{18}H37_{37}O4_{4}P
  • Molecular Weight: Approximately 349.48 g/mol
  • Structural Features:
    • The presence of a single fatty acyl chain (which can vary) contributes to its amphipathic nature, allowing it to interact with cellular membranes.
    • The phosphate group provides negative charge, influencing its interaction with proteins and receptors.

Structural Data

  • Configuration: The stereochemistry at the glycerol backbone is crucial for its biological activity, typically existing in the sn-glycerol configuration.
Chemical Reactions Analysis

Lysophosphatidic acid participates in various chemical reactions that are critical for its biological functions:

  1. Receptor Activation: It acts as a ligand for G-protein-coupled receptors (GPCRs), specifically LPA receptors (LPA1-LPA6), triggering intracellular signaling pathways that regulate cell behavior .
  2. Metabolism: Lysophosphatidic acid can be rapidly converted into other lipids:
    • It can be acylated back to phosphatidic acid by lysophosphatidic acid acyltransferase.
    • It may also undergo dephosphorylation by lipid phosphate phosphohydrolases, leading to monoacylglycerol formation .

Technical Parameters

  • Kinetics: The conversion rates of lysophosphatidic acid in these reactions depend on enzyme concentrations, substrate availability, and cellular conditions.
Mechanism of Action

The mechanism of action of lysophosphatidic acid primarily involves its interaction with specific G-protein-coupled receptors:

  1. Binding to Receptors: Upon binding to its receptors, lysophosphatidic acid activates downstream signaling cascades involving various second messengers such as calcium ions and cyclic adenosine monophosphate (cAMP) .
  2. Cellular Responses: This activation leads to diverse cellular responses including:
    • Enhanced cell proliferation
    • Increased survival rates under stress conditions
    • Promotion of cell migration and invasion, particularly in cancer cells .

Relevant Data

  • Studies have shown that different fatty acyl chains attached to lysophosphatidic acid can influence receptor selectivity and biological activity.
Physical and Chemical Properties Analysis

Lysophosphatidic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic fatty acyl chain.
  • pH Stability: The stability of lysophosphatidic acid is pH-dependent; it is generally stable under physiological pH but may degrade under extreme conditions.
  • Melting Point: Specific melting points can vary based on the acyl chain length but are generally within a range suitable for biological activity.

Relevant Data

  • The presence of unsaturated fatty acids tends to lower the melting point compared to saturated counterparts.
Applications

Lysophosphatidic acid has significant applications across various scientific fields:

  1. Biomedical Research: Its role as a signaling molecule makes it a target for studying cancer biology, cardiovascular diseases, and neurobiology.
  2. Therapeutics Development: Compounds that modulate lysophosphatidic acid signaling pathways are being explored for therapeutic applications in cancer treatment and fibrosis management .
  3. Diagnostic Tools: Measurement of lysophosphatidic acid levels in biological fluids is being researched as a potential biomarker for various diseases.
Biosynthesis and Metabolic Regulation of LPA

Lysophosphatidic acid (LPA) is a bioactive phospholipid mediator with a glycerol backbone, a phosphate group at the sn-3 position, and a variable fatty acyl chain at either the sn-1 or sn-2 position. Its structural diversity (including 16:0, 18:0, 18:1, 18:2, and 20:4 species) contributes to functional specificity across biological contexts. LPA biosynthesis occurs through tightly regulated extracellular and intracellular pathways, while its degradation determines bioavailability and signaling duration.

Enzymatic Pathways for LPA Generation

Autotaxin (ATX)-Mediated Extracellular Synthesis

The autotaxin-lysophosphatidylcholine (ATX-LPC) axis constitutes the dominant pathway for extracellular LPA production. ATX (ENPP2), a secreted ectonucleotide pyrophosphatase/phosphodiesterase with potent lysophospholipase D (lysoPLD) activity, hydrolyzes choline from abundant circulating lysophospholipids (primarily LPC) to generate LPA. ATX exhibits complex regulation:

  • Expression Patterns: Constitutively expressed in high endothelial venules (HEVs), choroid plexus, and adipose tissue, with induction under inflammatory or fibrotic conditions [1] [2] [8].
  • Catalytic Mechanism: Features a deep hydrophobic lipid-binding pocket and a catalytic tunnel accommodating diverse LPC species. Its activity requires divalent cations (Zn²⁺) and is modulated by integrin binding, enhancing localization at cell surfaces [1] [8].
  • Functional Significance: Accounts for >80% of plasma LPA under physiological conditions. Plasma LPA concentrations range from 0.1 to 80 nM, rising to ~10 µM in serum due to platelet activation during clotting [3] [8] [10]. ATX deletion in mice causes embryonic lethality (E9.5) due to profound vascular and neural tube defects, underscoring its non-redundant role in development [1] [4].

Table 1: Key Properties of Autotaxin (ATX)

PropertyDetail
Gene NameENPP2
Molecular Weight~100 kDa
Primary SubstratesLysophosphatidylcholine (LPC), Sphingosylphosphorylcholine
Major ProductsLPA (species mirror LPC precursor), S1P (minor)
Key Tissues/CellsHEVs, Choroid Plexus, Adipocytes, Cancer-Associated Fibroblasts
RegulatorsIntegrin binding, Hypoxia, Inflammatory Cytokines (e.g., TNF-α, IL-6)
Knockout PhenotypeEmbryonic Lethality (E9.5), Vascular and Neural Tube Defects

Intracellular Biosynthesis via Phospholipase A1/A2 and Monoacylglycerol Kinase

Intracellular LPA generation occurs through discrete enzymatic cascades, primarily serving biosynthetic intermediates but contributing to signaling pools under specific conditions:1. Phospholipase A1/A2 (PLA1/PLA2) Pathway:- Phospholipase D (PLD) first hydrolyzes phosphatidylcholine (PC) to phosphatidic acid (PA).- PA-selective phospholipases (primarily mPA-PLA1α/LIPH or specific PLA2 isoforms) then deacylate PA to generate LPA. PLA1 produces 2-acyl-LPA (preferred by LPAR3/LPAR6), while PLA2 generates 1-acyl-LPA [1] [10].- mPA-PLA1α/LIPH is critical in hair follicles, producing LPA for activation of the P2Y5 receptor to maintain hair growth [1] [8].2. Monoacylglycerol Kinase (MAGK) Pathway:- Monoacylglycerol (MAG), produced from diacylglycerol (DAG) hydrolysis or LPA dephosphorylation, is phosphorylated by MAGK to generate LPA.- This pathway acts as a "futile cycle" recycling LPA precursors but may contribute to signaling pools during intense metabolic activity or when LPP activity is low [4] [8].3. Glycerol-3-Phosphate Acyltransferase (GPAT) Pathway:- De novo synthesis begins with GPAT acylating glycerol-3-phosphate (G3P) to form LPA. This LPA is rapidly acylated to PA for glycerolipid synthesis and is not considered a major contributor to signaling pools [8].

Table 2: Major Intracellular LPA Biosynthetic Enzymes

EnzymeSubcellular LocationSubstrateLPA Type ProducedKey Functions
PLD1/PLD2Plasma Membrane, GolgiPhosphatidylcholineN/A (Produces PA)Signal transduction, Membrane trafficking
mPA-PLA1α (LIPH)Plasma MembranePhosphatidic Acid (PA)2-acyl-LPAHair growth (via P2Y5), Epidermal homeostasis
cPLA2α/iPLA2Cytosol, MembranesPhosphatidic Acid (PA)1-acyl-LPAInflammatory LPA production, Minor pathway
Monoacylglycerol Kinase (MAGK)Cytosol, NucleusMonoacylglycerol (MAG)1- or 2-acyl-LPARecycling MAG, Potential signaling under stress

Degradation Mechanisms: Role of Lipid Phosphate Phosphatases (LPPs)

LPA signaling is terminated primarily by dephosphorylation via Lipid Phosphate Phosphatases (LPPs), integral membrane enzymes with active sites facing the extracellular space or lumen of intracellular compartments. Three major isoforms (LPP1/PPAP2A, LPP2/PPAP2C, LPP3/PPAP2B) regulate LPA bioavailability:

  • Catalytic Action: LPPs hydrolyze the phosphate monoester bond in LPA, producing monoacylglycerol (MAG), which lacks receptor-activating capability. They exhibit broad substrate specificity (LPA, S1P, ceramide-1-phosphate, PA) [3] [5] [8].
  • LPP1 (PPAP2A): Plays a dominant role in plasma LPA catabolism. Ppap2a-knockout mice exhibit a 35-95% reduction in LPA phosphatase activity across tissues, leading to ~2-fold elevated plasma LPA levels and a 4-fold reduction in the rate of clearance of intravenously injected LPA [5].
  • Hepatic Clearance: The liver is a major site for systemic LPA elimination. Intravenously administered LPA is rapidly cleared (t1/2 < 30 seconds), with ~90% extracted during first-pass perfusion through the liver. Uptake occurs predominantly by non-parenchymal cells (sinusoidal endothelial cells, Kupffer cells), followed by LPP-mediated dephosphorylation [3].
  • Alternative Degradation Pathways: LPA can be acylated to PA by LPA acyltransferases (LPAATs) or hydrolyzed to glycerolphosphate by lysophospholipases, though these pathways are less significant for extracellular signaling termination than LPPs [4] [8].

Table 3: Lipid Phosphate Phosphatases (LPPs) in LPA Degradation

LPP IsoformGeneKey SubstratesTissue ExpressionFunctional Evidence
LPP1 (PPAP2A)PPAP2ALPA > S1P > C1P > PAUbiquitous (High: Lung, Kidney, Liver)KO: ↑ Plasma LPA (2x), ↓ LPA clearance rate (4x)
LPP2 (PPAP2C)PPAP2CBroad specificityPlacenta, Brain, PancreasOverexpression reduces cellular responses to LPA
LPP3 (PPAP2B)PPAP2BPA ≈ LPA > S1PUbiquitous (High: Vascular endothelium)Vascular development; SNP associated with CAD risk

Spatiotemporal Regulation of LPA Pools in Neural and Peripheral Tissues

LPA concentration, molecular species distribution, and receptor expression exhibit precise spatial and temporal regulation, defining its context-specific actions.

  • Neural Tissues:
  • Development: LPA levels peak during embryonic and early postnatal stages. ATX and LPAR1 are highly expressed in the ventricular zone (VZ) of the developing neocortex and in meninges. LPA signaling via LPAR1 regulates neural progenitor cell (NPC) proliferation, differentiation, cortical layer formation, and neuronal morphology (e.g., neurite retraction, growth cone collapse) [4] [8]. CSF LPA concentrations are in the low nanomolar range but can increase locally.
  • Adult CNS: Low but detectable ATX (choroid plexus, hippocampus) and LPA (CSF ~nM range) persist. LPAR1/2 expression in oligodendrocytes influences myelination, while LPAR1 in astrocytes modulates reactivity. Microglial LPAR2/5 mediate inflammatory responses. Spatiotemporal dysregulation contributes to neuropathic pain (LPAR1), neuroinflammation, and potentially neurodegenerative diseases [4] [8].
  • Peripheral Tissues:
  • Circulation & Immune Sites: Plasma maintains basal LPA (0.1-80 nM) via ATX activity. Serum LPA surges (µM) during platelet activation. ATX is constitutively expressed in HEVs of lymph nodes (LNs) and Peyer's patches, generating localized LPA pools crucial for lymphocyte trafficking. LPA induces morphological changes in HEV endothelial cells and modulates integrin-dependent lymphocyte adhesion under flow [2] [6]. LPA species (e.g., 20:4-LPA) act as chemorepellents for T cells in vitro [6].
  • Other Tissues: Adipose tissue expresses high ATX levels, linking LPA to obesity and insulin resistance. Ovarian cancer ascites contains very high LPA levels (µM), primarily derived from ATX activity on cancer and stromal cell-derived LPC. Skin LPA (via mPA-PLA1α/LIPH) regulates hair follicle cycling [1] [8] [10].

Table 4: Spatiotemporal Regulation of LPA Pools in Key Tissues

Tissue/CompartmentLPA ConcentrationMajor Synthetic EnzymesPredominant LPA SpeciesKey Functions
Plasma (Basal)0.1 - 80 nMATX18:1, 16:0, 20:4Homeostasis, Basal signaling
Serum (Clotted)~1 - 10 µMATX + Platelet PLA218:1, 16:0, 18:2, 20:4Coagulation, Wound healing signals
Cerebrospinal Fluid (CSF)Low nMATX (Choroid Plexus)16:0, 18:0, 20:4Neural development, Neuroprotection/Pathology
Lymph Node HEVsLocalized high nM - µMATX (expressed by HEVs)18:1, 16:0Lymphocyte adhesion/transmigration
Cancer Ascites (e.g., Ovarian)Up to 10 µMATX (Tumor/Stroma)16:0, 18:2, 20:4Tumor cell proliferation, Migration, Survival
Hair FolliclesLocalizedmPA-PLA1α (LIPH)2-acyl-LPA (e.g., 16:0?)Activation of P2Y5 receptor, Hair growth

Properties

CAS Number

22002-87-5

Product Name

Lysophosphatidic acid

IUPAC Name

(2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate

Molecular Formula

C21H41O7P

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-

InChI Key

WRGQSWVCFNIUNZ-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Solubility

Soluble in DMSO

Synonyms

1-O-oleyllysophosphatidic acid
1-oleoyl-lyso-phosphatidic acid
1-oleoyl-lysophosphatidic acid
9-octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester
LPA (lysophosphatidic acid)
lysophosphatidic acid
monooleylphosphatidate
monooleylphosphatidic acid
monooleylphosphatidic acid, (R)-isomer
monooleylphosphatidic acid, sodium salt, (R)-isome

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.